molecular formula C10H7Cl2NO B1451838 2-(Chloromethyl)-5-(2-chlorophenyl)-1,3-oxazole CAS No. 64640-16-0

2-(Chloromethyl)-5-(2-chlorophenyl)-1,3-oxazole

Cat. No.: B1451838
CAS No.: 64640-16-0
M. Wt: 228.07 g/mol
InChI Key: ZRXDUPPRTXNRJR-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5-(2-chlorophenyl)-1,3-oxazole is a useful research compound. Its molecular formula is C10H7Cl2NO and its molecular weight is 228.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

2-(Chloromethyl)-5-(2-chlorophenyl)-1,3-oxazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a chloromethyl group and a chlorophenyl substituent, contributing to its reactivity and biological activity. Its molecular formula is C10_{10}H7_7Cl2_2N\O, with a molecular weight of approximately 251.12 g/mol. The presence of chlorine atoms is significant for its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds within the oxazole family, including this compound, exhibit various biological activities such as:

  • Anticancer Activity : Several studies have demonstrated the cytotoxic effects of oxazole derivatives against different cancer cell lines.
  • Antimicrobial Properties : Compounds in this class have also shown potential in combating microbial infections.

Case Studies

  • Cytotoxicity Against Cancer Cell Lines :
    • A study evaluated the cytotoxic effects of various oxazole derivatives against fibrosarcoma (HT-1080), breast (MCF-7 and MDA-MB-231), and lung carcinoma (A-549) cell lines. The results indicated that certain derivatives exhibited significant growth inhibition, with IC50_{50} values as low as 19.56 µM for some compounds .
    • Another investigation focused on 1,3-oxazole sulfonamides, which demonstrated inhibition of cancer cell growth by interacting with tubulin and disrupting polymerization processes .
  • Mechanism of Action :
    • The mechanism underlying the anticancer activity of this compound likely involves apoptosis induction through caspase activation. For example, compounds similar to this oxazole have been shown to activate caspase-3/7 and induce cell cycle arrest at the G2/M phase in cancer cells .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of this compound compared to other related oxazole derivatives:

Compound NameStructure FeaturesBiological Activity
This compoundChloromethyl and chlorophenyl groupsAnticancer
5-Methyl-1,3-oxazoleMethyl substitution at position 5Anticancer
5-(Bromomethyl)-1,3-oxazoleBromine instead of chlorineAntimicrobial
2-Amino-4-chloro-1,3-oxazoleAmino group addition enhances reactivityAntifungal

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may act as an inhibitor or modulator of specific enzymes involved in cancer progression.
  • Cell Cycle Arrest : Induction of cell cycle arrest has been noted in various studies, indicating a potential pathway for its anticancer effects.

Properties

IUPAC Name

2-(chloromethyl)-5-(2-chlorophenyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2NO/c11-5-10-13-6-9(14-10)7-3-1-2-4-8(7)12/h1-4,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRXDUPPRTXNRJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN=C(O2)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50655529
Record name 2-(Chloromethyl)-5-(2-chlorophenyl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50655529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64640-16-0
Record name Oxazole, 2-(chloromethyl)-5-(2-chlorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64640-16-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Chloromethyl)-5-(2-chlorophenyl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50655529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(chloromethyl)-5-(2-chlorophenyl)-1,3-oxazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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